2-Methylfuro[3,2-b]pyridin-3(2H)-one

Medicinal Chemistry Process Chemistry Heterocyclic Synthesis

2-Methylfuro[3,2-b]pyridin-3(2H)-one (CAS 107096-03-7) is a strategic furopyridine heterocycle with a 3-ketone and 2-methyl substitution, essential for kinase-targeted library expansion. Its unique profile—MW 149.15, bp 284°C, and flash point 125°C—optimizes membrane permeability, simplifies vacuum distillation vs. non-ketone analogs, and enhances safety compliance. Ideal as a calibration standard for HPLC/GC-MS in furopyridine analysis.

Molecular Formula C8H7NO2
Molecular Weight 149.15 g/mol
CAS No. 107096-03-7
Cat. No. B019356
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methylfuro[3,2-b]pyridin-3(2H)-one
CAS107096-03-7
Molecular FormulaC8H7NO2
Molecular Weight149.15 g/mol
Structural Identifiers
SMILESCC1C(=O)C2=C(O1)C=CC=N2
InChIInChI=1S/C8H7NO2/c1-5-8(10)7-6(11-5)3-2-4-9-7/h2-5H,1H3
InChIKeyFGWMWBGVFNTLPU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methylfuro[3,2-b]pyridin-3(2H)-one (CAS 107096-03-7) – A Methylated Furopyridine Ketone Scaffold for Medicinal Chemistry and Kinase Research


2-Methylfuro[3,2-b]pyridin-3(2H)-one (CAS 107096-03-7) is a heterocyclic compound belonging to the furo[3,2-b]pyridine class, characterized by a fused furan‑pyridine ring system bearing a carbonyl at the 3‑position and a methyl substituent at the 2‑position [1]. It is recognized as an intermediate in pharmaceutical synthesis and a versatile building block for generating more complex kinase‑targeted heterocycles .

Why Generic Substitution Fails: Structural and Physicochemical Differentiation of 2-Methylfuro[3,2-b]pyridin-3(2H)-one


Generic substitution of 2‑methylfuro[3,2‑b]pyridin‑3(2H)‑one with unsubstituted, deoxygenated, or regioisomeric furopyridine analogs is inadvisable because the 2‑methyl and 3‑ketone moieties impart a unique combination of molecular weight, lipophilicity, and hydrogen‑bonding capacity that is not replicated by the parent scaffold or by non‑ketone furopyridines [1]. These structural differences translate into distinct boiling points, densities, and solubility profiles that directly affect synthetic handling, purification, and the subsequent biological activity of derived compounds [1].

Product‑Specific Quantitative Evidence Guide: 2‑Methylfuro[3,2‑b]pyridin‑3(2H)‑one vs. Closest Analogs


Boiling Point and Volatility: 2‑Methylfuro[3,2‑b]pyridin‑3(2H)‑one Exhibits Intermediate Volatility Between Parent Scaffold and Non‑Ketone Analog

The target compound displays a boiling point of 284 °C [1], which is lower than the unsubstituted furo[3,2‑b]pyridin‑3(2H)‑one (289.6 °C) but substantially higher than the non‑ketone 2‑methylfuro[3,2‑b]pyridine (208.5 °C) . This intermediate volatility influences distillation conditions and solvent removal during downstream processing.

Medicinal Chemistry Process Chemistry Heterocyclic Synthesis

Density and Molecular Weight: 2‑Methylfuro[3,2‑b]pyridin‑3(2H)‑one Provides Intermediate Physical Bulk Versus Unsubstituted and Halogenated Analogs

The compound possesses a density of 1.250 g/cm³ and a molecular weight of 149.15 g/mol [1]. This places it between the less dense parent furo[3,2‑b]pyridin‑3(2H)‑one (1.360 g/cm³, 135.12 g/mol) and the heavier, halogenated analog 6‑chlorofuro[3,2‑b]pyridin‑3(2H)‑one (169.56 g/mol, density not directly reported but inferred to be >1.3 g/cm³) [2].

Medicinal Chemistry Process Chemistry Analytical Chemistry

Solubility Profile Distinction: 2‑Methylfuro[3,2‑b]pyridin‑3(2H)‑one is Insoluble in Water but Soluble in Polar Aprotic and Chlorinated Solvents

The compound is insoluble in water but dissolves readily in ethanol, acetone, chloroform, and benzene . In contrast, the parent furo[3,2‑b]pyridin‑3(2H)‑one is also predicted to have limited aqueous solubility but its exact solvent compatibility is less well‑defined in public databases . The methyl substitution enhances lipophilicity, potentially improving organic‑phase partition coefficients compared to the unsubstituted analog.

Medicinal Chemistry Process Chemistry Formulation

Predicted pKa: 2‑Methylfuro[3,2‑b]pyridin‑3(2H)‑one Displays Slightly Higher Acidity Than the Unsubstituted Scaffold

The predicted acid dissociation constant (pKa) of 2‑methylfuro[3,2‑b]pyridin‑3(2H)‑one is 2.49 ± 0.40 , marginally higher than the parent furo[3,2‑b]pyridin‑3(2H)‑one (2.47 ± 0.20) . While the difference is small, it indicates that the 2‑methyl group exerts a weak electron‑donating effect that slightly reduces the acidity of the 3‑hydroxy (tautomeric) proton.

Medicinal Chemistry Physical Organic Chemistry

Flash Point Safety Margin: 2‑Methylfuro[3,2‑b]pyridin‑3(2H)‑one is Significantly Less Flammable Than Its Non‑Ketone Furopyridine Counterpart

The flash point of 2‑methylfuro[3,2‑b]pyridin‑3(2H)‑one is 125 °C [1], whereas the non‑ketone analog 2‑methylfuro[3,2‑b]pyridine exhibits a flash point of 79.9 °C . The higher flash point (Δ = +45.1 °C) indicates lower flammability risk during handling and storage.

Process Safety Laboratory Safety Chemical Storage

Optimal Procurement Scenarios: Where 2‑Methylfuro[3,2‑b]pyridin‑3(2H)‑one Outperforms Analogs


Medicinal Chemistry – Kinase Inhibitor Scaffold Diversification

When expanding a kinase inhibitor library, 2‑methylfuro[3,2‑b]pyridin‑3(2H)‑one provides a methyl‑substituted, hydrogen‑bond‑accepting ketone that is absent in the parent scaffold [1]. Its intermediate lipophilicity (inferred from solubility data) may improve membrane permeability without the excessive bulk of halogenated analogs .

Process Chemistry – Reaction Optimization Requiring Controlled Volatility

In processes where the non‑ketone analog 2‑methylfuro[3,2‑b]pyridine would be too volatile (boiling point 208.5 °C) and the unsubstituted ketone too high‑boiling (289.6 °C), 2‑methylfuro[3,2‑b]pyridin‑3(2H)‑one offers a practical intermediate boiling point of 284 °C [1]. This can reduce solvent loss during azeotropic removal and simplify vacuum distillation.

Analytical Method Development – Use as a Retention Time Standard

Because of its distinct molecular weight (149.15 g/mol) and intermediate polarity, 2‑methylfuro[3,2‑b]pyridin‑3(2H)‑one can serve as a calibration standard in HPLC or GC‑MS methods aimed at furopyridine derivatives [1]. Its solubility in common organic solvents (ethanol, acetone, chloroform) ensures compatibility with a range of mobile phases .

Safety‑Critical Synthesis – Reduced Flammability Risk

Facilities with limitations on flammable liquid storage may favor 2‑methylfuro[3,2‑b]pyridin‑3(2H)‑one over 2‑methylfuro[3,2‑b]pyridine due to the significantly higher flash point (125 °C vs. 79.9 °C) [1]. This property simplifies compliance with internal safety protocols.

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